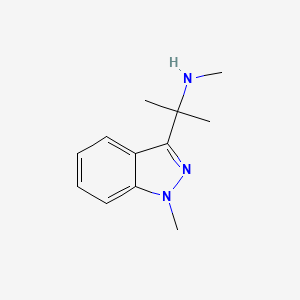
N-Methyl-2-(1-methyl-1H-indazol-3-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine typically involves the formation of the indazole ring followed by the introduction of the methyl and amine groups. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of palladium or copper catalysts to form the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
Formation from 2-Azidobenzaldehydes and Amines: This method involves the consecutive formation of C–N and N–N bonds without the use of a catalyst or solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Biology: This compound can be used in biological studies to investigate its effects on various cellular pathways.
Industry: Indazole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives can inhibit enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory and analgesic activities.
2-(1-Methyl-1H-indazol-4-yl)propanoic acid: Exhibits weak anti-inflammatory and hypotensive activities.
Uniqueness
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine is unique due to its specific substitution pattern on the indazole ring, which can influence its pharmacological properties and chemical reactivity.
Eigenschaften
Molekularformel |
C12H17N3 |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-methyl-2-(1-methylindazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N3/c1-12(2,13-3)11-9-7-5-6-8-10(9)15(4)14-11/h5-8,13H,1-4H3 |
InChI-Schlüssel |
YFXOJEUMTXPBRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NN(C2=CC=CC=C21)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















